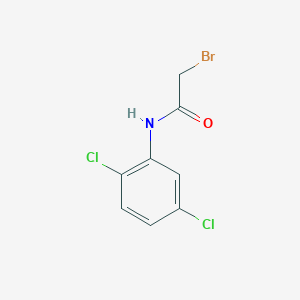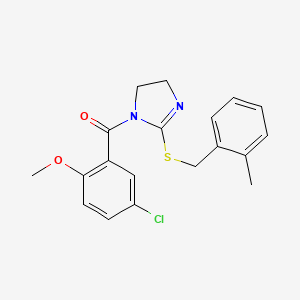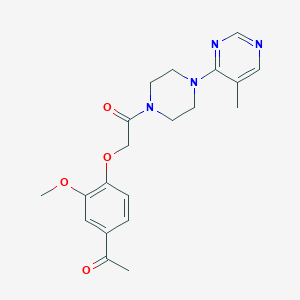![molecular formula C23H23ClN4O2S2 B2420374 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351649-87-0](/img/structure/B2420374.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O2S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Oxidative Mechanisms
The compound has been explored within the context of electrochemical synthesis, showcasing its potential in the generation of new arylthiobenzazoles through electrochemical oxidation processes. Studies illustrate how electrochemically generated intermediates can participate in Michael addition reactions, leading to the synthesis of complex organic structures, which could have implications for the development of novel pharmaceuticals and materials (Amani & Nematollahi, 2012).
Antimicrobial and Cytotoxic Activities
Another significant area of research involves the compound's derivatives being evaluated for their antimicrobial and antifungal properties. Studies indicate that certain azole-containing piperazine derivatives exhibit moderate to significant in vitro activities against bacterial and fungal strains, hinting at the potential for these compounds to serve as leads in the development of new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Synthesis and Biological Evaluation for Anti-tubercular Activity
The compound's framework has also been incorporated into molecules designed for anti-tubercular activity. Through the synthesis of novel derivatives and subsequent biological evaluation, researchers have identified potent anti-mycobacterial agents, which could contribute to the fight against tuberculosis. The effectiveness of these compounds against Mycobacterium tuberculosis has been highlighted, with some showing increased potency, underscoring the therapeutic potential of benzoxazole-thiol derivatives in tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).
Enzymatic Metabolism and Drug Development
Research into the oxidative metabolism of related compounds by human liver microsomes has provided insight into their metabolic pathways, involving various cytochrome P450 enzymes. This research is crucial for understanding the metabolic fate of similar compounds in humans, aiding in the design of drugs with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2.ClH/c28-21(16-31-23-25-19-8-4-5-9-20(19)29-23)27-12-10-26(11-13-27)14-18-15-30-22(24-18)17-6-2-1-3-7-17;/h1-9,15H,10-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGIYGTTMNGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)


![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)
![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)
![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)
